Lipophilicity (XLogP3) Differentiation Between 4-Methoxy, 4-H, and 4-Ethoxy Analogs
The target compound's computed XLogP3 of 2.8 positions it as a moderately lipophilic analog. The 4-unsubstituted comparator (6,7-dimethylquinoline-2-carboxylic acid) is predicted to have a lower XLogP3 (approximately 2.3, based on a difference of ∼0.5 log units attributable to the loss of the methoxy group), while the 4-ethoxy analog achieves an XLogP3 of 3.1 [1][2]. This 0.3–0.8 log-unit range is large enough to affect membrane permeability and oral absorption in lead optimization programs [3].
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid: 3.1; 6,7-Dimethylquinoline-2-carboxylic acid: ~2.3 (estimated by substructure difference) |
| Quantified Difference | Δ = -0.3 vs. 4-ethoxy; Δ = +0.5 vs. 4-H analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A difference of 0.3–0.5 log units in XLogP can shift a compound across critical lipophilicity thresholds for CNS penetration or solubility-limited absorption, directly influencing the decision to procure this specific analog for a screening library.
- [1] PubChem. (2026). Compound Summary for CID 66485082: 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1355229-29-6 View Source
- [2] PubChem. (2026). Compound Summary for CID 66485022: 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1355196-23-4 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
